molecular formula C9H6NNaO2S B13192854 Sodium quinoline-5-sulfinate

Sodium quinoline-5-sulfinate

Cat. No.: B13192854
M. Wt: 215.21 g/mol
InChI Key: MTSYDOMTFXGDQH-UHFFFAOYSA-M
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Description

Sodium quinoline-5-sulfinate: is an organosulfur compound that features a quinoline ring substituted with a sulfonate group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium quinoline-5-sulfinate can be synthesized through the sulfonylation of quinoline derivatives. One common method involves the reaction of quinoline N-oxides with sodium sulfinates via a dual radical coupling process. This reaction is typically carried out under metal-free and reductant-free conditions, making it environmentally friendly .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonylation reactions using readily available quinoline derivatives and sodium sulfinates. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium quinoline-5-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Sodium quinoline-5-sulfinate is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as pharmacologically active compounds. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity profile allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of sodium quinoline-5-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical structure and properties. This reactivity is mediated through radical pathways, where this compound generates sulfonyl radicals that participate in various chemical reactions .

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Comparison: Sodium quinoline-5-sulfinate is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties compared to other sodium sulfinates. This uniqueness allows it to participate in specific reactions that other sulfinates may not readily undergo .

Conclusion

This compound is a versatile and valuable compound in various fields of science and industry. Its unique structural features and reactivity make it a key player in the synthesis of complex molecules and the development of new materials.

Biological Activity

Sodium quinoline-5-sulfinate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound belongs to a class of compounds known for their potential therapeutic applications. The quinoline structure is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. The compound's derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as multidrug-resistant strains.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus ATCC 2921332 µg/mL
This compoundEscherichia coli ATCC 2592264 µg/mL
This compoundEnterococcus faecalis ATCC 2921216 µg/mL

The effectiveness of this compound in inhibiting bacterial growth is attributed to its ability to interfere with bacterial DNA synthesis and enzyme activity, similar to other fluoroquinolones .

Anticancer Activity

Research indicates that this compound and its derivatives possess anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity of this compound Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)
This compoundMDA-MB-231 (breast cancer)25
This compoundA549 (lung cancer)30
This compoundC-32 (melanoma)20

The anticancer mechanisms are believed to involve the modulation of cell cycle regulators such as P53 and P21, leading to altered expression of apoptosis-related genes like BCL-2 and BAX .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial growth .
  • Induction of Apoptosis : In cancer cells, this compound promotes apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction .
  • Chelating Properties : The presence of the sulfonate group enhances the compound's ability to chelate metal ions, which can further contribute to its biological effects .

Case Studies

Several studies have highlighted the potential applications of this compound in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) isolates, demonstrating that this compound had comparable efficacy to standard antibiotics like oxacillin .
  • Cancer Treatment : Another investigation assessed the anticancer effects on various cell lines, revealing that this compound significantly reduced cell viability in a dose-dependent manner while exhibiting minimal toxicity towards normal human fibroblasts .

Properties

Molecular Formula

C9H6NNaO2S

Molecular Weight

215.21 g/mol

IUPAC Name

sodium;quinoline-5-sulfinate

InChI

InChI=1S/C9H7NO2S.Na/c11-13(12)9-5-1-4-8-7(9)3-2-6-10-8;/h1-6H,(H,11,12);/q;+1/p-1

InChI Key

MTSYDOMTFXGDQH-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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